1,1,2,3,3-Pentafluoro-4-(trifluoromethyl)hepta-1,6-dien-4-ol
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Overview
Description
1,1,2,3,3-Pentafluoro-4-(trifluoromethyl)hepta-1,6-dien-4-ol is a fluorinated organic compound with the molecular formula C8H4F8O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,3-Pentafluoro-4-(trifluoromethyl)hepta-1,6-dien-4-ol typically involves the fluorination of appropriate precursors under controlled conditions. One common method involves the reaction of a hepta-diene derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,3-Pentafluoro-4-(trifluoromethyl)hepta-1,6-dien-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
1,1,2,3,3-Pentafluoro-4-(trifluoromethyl)hepta-1,6-dien-4-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1,2,3,3-Pentafluoro-4-(trifluoromethyl)hepta-1,6-dien-4-ol involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the structure and function of proteins, enzymes, and other biomolecules. The compound’s high electronegativity and ability to form strong hydrogen bonds contribute to its reactivity and specificity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene
- 2-pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)
Uniqueness
1,1,2,3,3-Pentafluoro-4-(trifluoromethyl)hepta-1,6-dien-4-ol is unique due to its specific arrangement of fluorine atoms and the presence of both double bonds and a hydroxyl group. This combination of features imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
448220-43-7 |
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Molecular Formula |
C8H6F8O |
Molecular Weight |
270.12 g/mol |
IUPAC Name |
1,1,2,3,3-pentafluoro-4-(trifluoromethyl)hepta-1,6-dien-4-ol |
InChI |
InChI=1S/C8H6F8O/c1-2-3-6(17,8(14,15)16)7(12,13)4(9)5(10)11/h2,17H,1,3H2 |
InChI Key |
ZEERSBCGGBPZIJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(C(=C(F)F)F)(F)F)(C(F)(F)F)O |
Related CAS |
448220-56-2 |
Origin of Product |
United States |
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